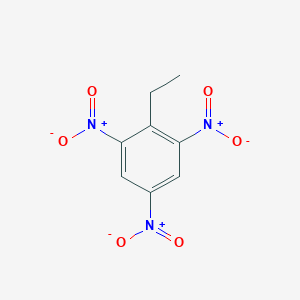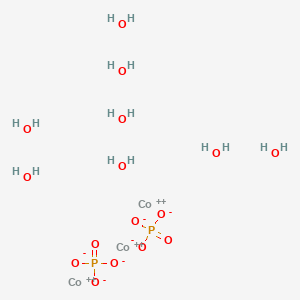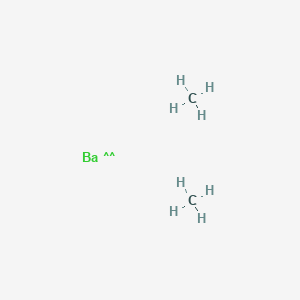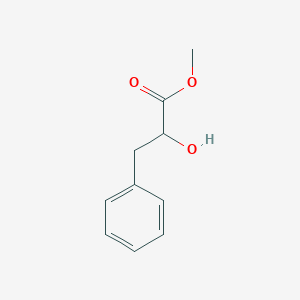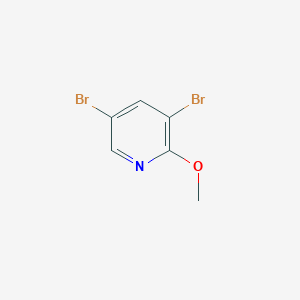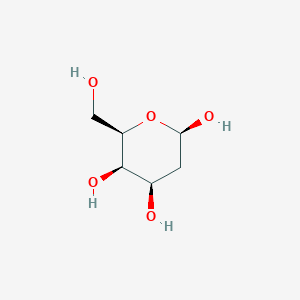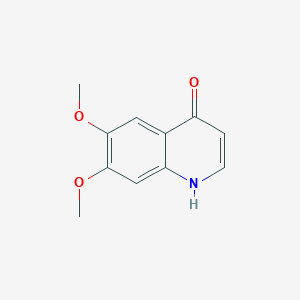
6,7-二甲氧基喹啉-4-醇
描述
6,7-Dimethoxyquinolin-4-ol is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
The exact mass of the compound 6,7-Dimethoxyquinolin-4-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6,7-Dimethoxyquinolin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Dimethoxyquinolin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
癌症治疗和酪氨酸激酶抑制:
- 它是卡博替尼合成的关键中间体,卡博替尼是一种酪氨酸激酶 c-Met 和 VEGFR2 的小分子抑制剂,用于治疗髓样甲状腺癌和晚期肾细胞癌 (Fang 等人,2019).
- 它与表皮生长因子受体 (EGFR) 的酪氨酸激酶活性的有效抑制剂衍生物有关,表明其在抗癌药物设计中的作用 (Bridges 等人,1996).
心血管和肾脏应用:
- 4-氨基-6,7-二甲氧基异喹啉等类似物在狗中显示出降压和抗高血压作用,表明在血压管理中具有潜在应用 (Wright & Halliday,1974).
- 在 C-4 处具有某些氮取代基的衍生物显示出选择性的肾脏血管扩张特性,表明在开发肾脏治疗药物方面的潜力 (Kanojia 等人,1989).
疼痛管理和抗炎作用:
- 一种衍生物,1-(4'-二甲氨基苯基)-6,7-二甲氧基-1,2,3,4-四氢异喹啉盐酸盐,显示出显着的镇痛和抗炎活性,表明具有作为非麻醉性镇痛剂的潜力 (Rakhmanova 等人,2022).
抗惊厥和神经作用:
- 相关化合物,如某些 6,7-二甲氧基异喹啉衍生物,已在各种癫痫动物模型中研究其抗惊厥作用,表明在神经系统疾病治疗中的潜力 (Gitto 等人,2010).
- 6,7-二甲氧基-1,2,3,4-四氢-异喹啉-3-羧酸已显示出通过阻断 IL-6 介导的信号来减轻结肠癌变的潜力,表明其在抗炎和抗癌途径中的作用 (Mishra 等人,2018).
安全和危害
作用机制
Target of Action
It is known to be a versatile chemical compound used as a starting material for the synthesis of various drugs, including antimalarial drugs, anticancer drugs, and anti-inflammatory drugs .
Pharmacokinetics
It is known to be a solid compound that is soluble in water and various organic solvents
Action Environment
It is known to be stable under normal temperatures and pressures in an inert atmosphere .
属性
IUPAC Name |
6,7-dimethoxy-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-10-5-7-8(6-11(10)15-2)12-4-3-9(7)13/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGPNCUTXVZQSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C=CN2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40928537 | |
| Record name | 6,7-Dimethoxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40928537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13425-93-9, 127285-54-5 | |
| Record name | 6,7-Dimethoxy-4-hydroxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13425-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dimethoxy-4-hydroxyquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127285545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dimethoxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40928537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-dimethoxyquinolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6,7-DIMETHOXY-4-HYDROXYQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD9X7ZL9D7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of the novel synthesis method for 6,7-Dimethoxyquinolin-4-ol described in the paper compared to previous methods?
A1: The new synthetic route for 6,7-Dimethoxyquinolin-4-ol, a key intermediate in the production of Cabozantinib, offers several advantages over previous methods. First, it employs a reduction cyclization process that avoids the use of high temperatures, which were necessary in the Gould-Jacobs methodology []. The high temperatures required for the Gould-Jacobs method necessitate the use of Dowtherm A, a high-boiling solvent that is difficult to recover, environmentally harmful, and potentially allergenic []. Second, the new method utilizes milder reaction conditions and avoids the use of strong alkaline conditions and anhydrous solvents, which were required in the alternative method involving 1-(2-aminophenyl)ethan-1-one []. Overall, this new synthesis represents a more efficient, environmentally friendly, and potentially safer approach to producing this important intermediate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


